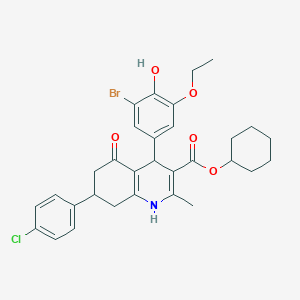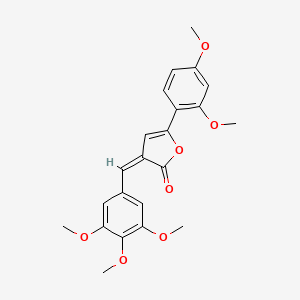![molecular formula C19H19NO2 B5119698 8-[2-(2,5-dimethylphenoxy)ethoxy]quinoline](/img/structure/B5119698.png)
8-[2-(2,5-dimethylphenoxy)ethoxy]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-[2-(2,5-dimethylphenoxy)ethoxy]quinoline, also known as DMEQ, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the family of quinoline derivatives and has been found to have a variety of biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
8-[2-(2,5-dimethylphenoxy)ethoxy]quinoline has been found to have a variety of potential applications in scientific research. One of the most promising areas of research involves its use as a fluorescent probe for imaging cellular structures. 8-[2-(2,5-dimethylphenoxy)ethoxy]quinoline has been shown to be highly selective for lipid membranes and can be used to visualize the structure and dynamics of these membranes in living cells.
Wirkmechanismus
The mechanism of action of 8-[2-(2,5-dimethylphenoxy)ethoxy]quinoline is not fully understood, but it is thought to involve its interaction with lipid membranes. 8-[2-(2,5-dimethylphenoxy)ethoxy]quinoline has been shown to insert into lipid bilayers and to affect the fluidity and permeability of these membranes. This may explain its ability to act as a fluorescent probe for lipid membranes.
Biochemical and physiological effects:
8-[2-(2,5-dimethylphenoxy)ethoxy]quinoline has been found to have a variety of biochemical and physiological effects, including its ability to affect lipid membrane structure and dynamics. It has also been shown to have antioxidant properties and to inhibit the activity of certain enzymes. In addition, 8-[2-(2,5-dimethylphenoxy)ethoxy]quinoline has been found to have anti-inflammatory effects and to inhibit the growth of cancer cells in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 8-[2-(2,5-dimethylphenoxy)ethoxy]quinoline in lab experiments is its specificity for lipid membranes. This makes it a valuable tool for studying the structure and dynamics of these membranes in living cells. However, there are also some limitations to its use, including its potential toxicity and the need for careful optimization of experimental conditions.
Zukünftige Richtungen
There are many potential future directions for research on 8-[2-(2,5-dimethylphenoxy)ethoxy]quinoline. One area of interest is the development of new fluorescent probes based on the structure of 8-[2-(2,5-dimethylphenoxy)ethoxy]quinoline. These probes could be used to visualize other cellular structures or to study the interactions between different molecules in living cells. Another area of interest is the development of new methods for synthesizing 8-[2-(2,5-dimethylphenoxy)ethoxy]quinoline or related compounds, which could lead to improved purity and yield. Finally, there is also potential for the use of 8-[2-(2,5-dimethylphenoxy)ethoxy]quinoline in drug development, particularly in the area of cancer therapeutics.
Synthesemethoden
The synthesis of 8-[2-(2,5-dimethylphenoxy)ethoxy]quinoline involves several steps, including the reaction of 2,5-dimethylphenol with ethylene oxide to form 2-(2,5-dimethylphenoxy)ethanol. This intermediate is then reacted with 8-chloroquinoline in the presence of a base to form 8-[2-(2,5-dimethylphenoxy)ethoxy]quinoline. The purity of the compound can be improved through recrystallization or column chromatography.
Eigenschaften
IUPAC Name |
8-[2-(2,5-dimethylphenoxy)ethoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c1-14-8-9-15(2)18(13-14)22-12-11-21-17-7-3-5-16-6-4-10-20-19(16)17/h3-10,13H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHMIMAWLNXFELC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCOC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[2-(2,5-Dimethylphenoxy)ethoxy]quinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[5-(2-fluorophenoxy)pentyl]-3,5-dimethyl-1H-pyrazole oxalate](/img/structure/B5119631.png)


![8-{2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethoxy}quinoline](/img/structure/B5119658.png)
![7-(ethylthio)-9-oxo-8-azaspiro[4.5]dec-6-ene-6,10-dicarbonitrile](/img/structure/B5119665.png)
![5-benzyl-3-(3-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5119690.png)
![N-[(4-allyl-5-{[2-(3-nitrophenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide](/img/structure/B5119694.png)
methyl]amine](/img/structure/B5119705.png)
![1-(2-hydroxyethyl)-2,7,7-trimethyl-1,2,3,6,7,9-hexahydro-5H-imidazo[1,2-a]pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-5-one](/img/structure/B5119711.png)

![2-methyl-3-{5-[(3-{2-[(3-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5119723.png)
![N-{[1-(4-morpholinyl)cycloheptyl]methyl}-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5119726.png)
![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-methyl-N-(2-pyrazinylmethyl)-3-isoxazolecarboxamide](/img/structure/B5119736.png)